molecular formula C12H15Cl2NO2 B1500092 (S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217618-69-3

(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1500092
CAS No.: 1217618-69-3
M. Wt: 276.16 g/mol
InChI Key: GAZLJSPDJWUETJ-YDALLXLXSA-N
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Description

(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1217618-69-3) is a chiral proline derivative with a 4-chlorobenzyl substituent at the C2 position of the pyrrolidine ring. Its molecular formula is C₁₂H₁₅Cl₂NO₂, with a molecular weight of 276.16 g/mol . The compound exists as a hydrochloride salt, enhancing its solubility for pharmaceutical or biochemical applications. The S-configuration at the C2 position is critical for its stereospecific interactions, making it relevant in drug discovery, particularly in targeting enzymes or receptors sensitive to chiral environments.

Properties

IUPAC Name

(2S)-2-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZLJSPDJWUETJ-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=C(C=C2)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661588
Record name 2-[(4-Chlorophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217618-69-3
Record name 2-[(4-Chlorophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound belonging to the pyrrolidine class, which has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological properties, including antimicrobial effects, neuroprotective capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-chlorobenzyl group and a carboxylic acid functional group. The hydrochloride form enhances its solubility, facilitating its use in biological assays and medicinal chemistry.

Feature Description
Chemical Name This compound
Molecular Formula C12_{12}H14_{14}ClN1_{1}O2_{2}
Molecular Weight 241.7 g/mol
Solubility Soluble in water due to hydrochloride form

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Studies

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values ranged from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating potent antibacterial activity .
  • Mechanism of Action :
    • The presence of the chlorobenzyl group enhances lipophilicity, improving membrane penetration and bioavailability, which is crucial for antimicrobial efficacy.

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties.

  • Cell Viability Assays :
    • In vitro studies using neuronal cell lines showed that treatment with this compound resulted in increased cell viability under oxidative stress conditions.
  • Potential Mechanisms :
    • The compound may modulate pathways involved in oxidative stress response, though specific mechanisms require further investigation.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • A study published in MDPI evaluated various pyrrolidine derivatives, including this compound, for their antibacterial and antifungal activities . The findings suggested significant activity against pathogenic strains, supporting its potential as a therapeutic agent.
  • Another research article focused on the synthesis and characterization of related compounds, emphasizing the importance of structural features on biological activity . This research outlined synthetic routes that preserve the chiral nature of the compound while optimizing yield and purity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Modifications on the Benzyl Group

(S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
  • CAS : 1217606-18-2
  • Molecular Weight : 266.72 g/mol
  • Key Difference: The 4-cyanobenzyl group replaces chlorine with a cyano (-CN) group.
  • Reduced lipophilicity (logP) compared to the chloro analog could affect membrane permeability .
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
  • CAS : 1217610-34-8
  • Molecular Weight : 310.60 g/mol
  • Key Difference : Additional chlorine at the 2-position of the benzyl ring.
  • Implications :
    • Increased steric bulk and lipophilicity may improve binding to hydrophobic pockets but reduce solubility.
    • The dichloro substitution could alter metabolic stability or toxicity profiles .
(S)-2-(4-Biphenylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride
  • CAS : 1217722-65-0
  • Molecular Weight : 317.81 g/mol
  • Key Difference : A biphenylmethyl group replaces the 4-chlorobenzyl moiety.
  • Larger size may limit bioavailability due to increased molecular rigidity .
(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
  • CAS : 1217651-48-3
  • Molecular Weight : 259.70 g/mol
  • Key Difference : Fluorine replaces chlorine at the 2-position of the benzyl ring.
  • Implications :
    • Fluorine’s electronegativity and smaller size may improve metabolic stability by resisting oxidative degradation.
    • Altered electronic effects could modulate pKa of the carboxylic acid group, affecting ionization under physiological conditions .

Stereochemical Variations

(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
  • CAS : 1049741-04-9
  • Key Difference : Enantiomeric R-configuration at the C2 position.
  • Implications: Potential divergence in biological activity, as receptors often exhibit enantioselectivity. Pharmacokinetic differences (e.g., absorption, metabolism) may arise due to stereospecific enzyme interactions .

Positional Isomerism

trans-4-(4-Chlorobenzyl)-L-proline Hydrochloride
  • CAS : 1049733-88-1
  • Key Difference : The 4-chlorobenzyl group is attached to the C4 position of the pyrrolidine ring instead of C2.
  • Implications :
    • Altered spatial orientation may disrupt binding to targets designed for C2-substituted analogs.
    • Differences in ring puckering could influence conformational stability .

Comparative Data Table

Compound Name CAS Molecular Weight (g/mol) Substituent Key Feature
(S)-2-(4-Chlorobenzyl)pyrrolidine-2-COOH·HCl 1217618-69-3 276.16 4-Cl-Benzyl Reference compound
(S)-2-(4-Cyanobenzyl)pyrrolidine-2-COOH·HCl 1217606-18-2 266.72 4-CN-Benzyl Enhanced polarity
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-COOH·HCl 1217610-34-8 310.60 2,4-diCl-Benzyl Increased lipophilicity
(S)-2-(4-Biphenylmethyl)pyrrolidine-2-COOH·HCl 1217722-65-0 317.81 Biphenylmethyl Extended aromatic system
(S)-2-(2-Fluorobenzyl)pyrrolidine-2-COOH·HCl 1217651-48-3 259.70 2-F-Benzyl Improved metabolic stability
(R)-2-(4-Chlorobenzyl)pyrrolidine-2-COOH·HCl 1049741-04-9 276.16 4-Cl-Benzyl (R-form) Enantiomeric divergence
trans-4-(4-Chlorobenzyl)-L-proline·HCl 1049733-88-1 276.16 C4-substituted Positional isomerism

Research and Application Implications

  • Pharmaceutical Relevance : These analogs are likely explored as intermediates in peptidomimetics or enzyme inhibitors (e.g., prolyl oligopeptidase) .
  • Structure-Activity Relationships (SAR) :
    • Chloro and fluoro substituents balance lipophilicity and electronic effects for target engagement.
    • Steric bulk (e.g., biphenylmethyl) may improve potency but reduce solubility, necessitating formulation optimization .
  • Synthetic Considerations : The hydrochloride salt form aids purification and stability, critical for scalable synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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